molecular formula C18H19N3O3S2 B2547498 6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 895486-14-3

6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2547498
CAS No.: 895486-14-3
M. Wt: 389.49
InChI Key: LJGYEOKRCIKAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a phenylsulfanylacetamido moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Phenylsulfanylacetamido Moiety: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with phenylsulfanylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the phenylsulfanyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, coupling reagents like EDCI

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenylsulfanylacetamido Derivatives: Compounds with similar phenylsulfanylacetamido moieties but different core structures.

Uniqueness

6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11(22)21-8-7-13-14(9-21)26-18(16(13)17(19)24)20-15(23)10-25-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGYEOKRCIKAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.